2-(3-Aminopropyl)phenol

Description

BenchChem offers high-quality 2-(3-Aminopropyl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Aminopropyl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

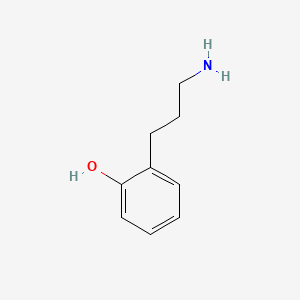

Structure

3D Structure

Properties

IUPAC Name |

2-(3-aminopropyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c10-7-3-5-8-4-1-2-6-9(8)11/h1-2,4,6,11H,3,5,7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWGDENNPWXKGPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00399209 | |

| Record name | 2-(3-aminopropyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00399209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90765-59-6 | |

| Record name | 2-(3-aminopropyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00399209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(3-Aminopropyl)phenol (CAS 90765-59-6)

Section 1: Introduction and Scope

This technical guide provides a comprehensive overview of 2-(3-Aminopropyl)phenol, CAS No. 90765-59-6. Intended for researchers, chemists, and professionals in drug discovery and development, this document synthesizes the available physicochemical data, discusses its reactivity profile, and offers practical, field-proven protocols for its handling and analysis.

It is critical to note that while this compound is commercially available, detailed characterization and application data in peer-reviewed literature is sparse.[1] Consequently, this guide combines direct data with expert analysis based on the compound's structural features—a phenol ring and a primary alkylamine—to provide a robust and scientifically grounded resource. A key objective is to clearly distinguish this ortho-substituted phenol from its more frequently documented meta- and para-isomers, such as 3-(2-aminopropyl)phenol, to prevent data misattribution.[2][3][4]

Section 2: Physicochemical and Structural Properties

The fundamental identity of a compound is established by its structural and physical properties. 2-(3-Aminopropyl)phenol is an organic building block featuring a propyl amine chain attached to a phenol ring at the ortho position.

Chemical Structure and Identifiers

The unique spatial arrangement of its functional groups dictates its chemical behavior and potential applications.

Figure 1: Chemical structure of 2-(3-Aminopropyl)phenol.

Tabulated Physicochemical Data

Quantitative data provides a cornerstone for experimental design, from solvent selection to reaction temperature. The following table summarizes the key properties compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 90765-59-6 | [1][5][6] |

| Molecular Formula | C₉H₁₃NO | [1][5][7] |

| Molecular Weight | 151.21 g/mol | [1][5] |

| Boiling Point | 274.4 °C at 760 mmHg | [5] |

| Density | 1.073 g/cm³ | [5] |

| SMILES | OC1=CC=CC=C1CCCN | [1] |

| InChI Key | QWGDENNPWXKGPQ-UHFFFAOYSA-N | [5] |

Section 3: Spectral and Analytical Characterization

While specific spectra for this compound are typically provided only upon purchase from a vendor, its structure allows for the confident prediction of key spectral features essential for identity confirmation.

-

¹H NMR (Proton NMR): The spectrum should exhibit distinct signals for the aromatic protons (multiplets in the ~6.7-7.2 ppm range), the phenolic hydroxyl proton (a broad singlet, position variable with solvent and concentration), and the aliphatic propyl chain protons. The methylene group adjacent to the amine (-CH₂-N) would likely appear as a triplet around 2.7-2.9 ppm, the methylene adjacent to the aromatic ring (Ar-CH₂) as a triplet around 2.5-2.7 ppm, and the central methylene group as a multiplet around 1.7-1.9 ppm. The amine protons (-NH₂) will present as a broad singlet.

-

¹³C NMR (Carbon NMR): Expect nine distinct carbon signals. The aromatic carbons will appear in the ~115-155 ppm region, with the carbon bearing the hydroxyl group being the most downfield. The three aliphatic carbons will resonate in the upfield region (~25-45 ppm).

-

IR (Infrared) Spectroscopy: Key vibrational bands would include a broad O-H stretch for the phenol (~3200-3600 cm⁻¹), N-H stretching for the primary amine (~3300-3500 cm⁻¹, often two bands), C-H stretches for the aromatic ring (>3000 cm⁻¹) and aliphatic chain (<3000 cm⁻¹), and a strong C-O stretching band around 1200-1250 cm⁻¹.

-

Mass Spectrometry (MS): The electron ionization (EI) mass spectrum should show a molecular ion peak (M⁺) at m/z = 151. Key fragmentation patterns would likely involve the loss of the aminopropyl side chain or cleavage at the benzylic position.

Section 4: Reactivity Profile and Synthetic Considerations

The utility of 2-(3-Aminopropyl)phenol in synthesis stems from the distinct reactivity of its three structural components: the aromatic ring, the phenolic hydroxyl group, and the primary amine.

Figure 3: Workflow for the Shake-Flask solubility determination method.

Methodology:

-

Preparation: Add an excess amount of 2-(3-Aminopropyl)phenol to a precisely known volume (e.g., 5.0 mL) of the test solvent (e.g., purified water, ethanol, DMSO) in a sealed glass vial. The excess solid should be clearly visible.

-

Equilibration: Place the vial in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient duration (typically 24 to 72 hours) to ensure equilibrium is reached.

-

Separation: After incubation, allow the suspension to settle. Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to create a compact pellet of the undissolved solid. [2]4. Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining micro-particulates, filter it through a chemical-resistant syringe filter (e.g., 0.45 µm PTFE).

-

Quantification: Prepare a series of dilutions of the filtrate. Quantify the concentration of 2-(3-Aminopropyl)phenol in the diluted filtrate using a pre-validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), against a standard curve. [2]The calculated concentration represents the compound's solubility under the tested conditions.

Protocol: Purity Analysis by Reverse-Phase HPLC

Objective: To establish the purity of a sample and identify any potential impurities.

Instrumentation & Conditions:

-

HPLC System: Standard system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and re-equilibrate.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 275 nm.

-

Injection Volume: 10 µL.

Procedure:

-

Sample Preparation: Dissolve a small, accurately weighed amount of 2-(3-Aminopropyl)phenol in a suitable solvent (e.g., 50:50 Water:Acetonitrile) to a concentration of ~1 mg/mL.

-

Injection: Inject the sample onto the equilibrated HPLC system.

-

Analysis: Integrate the area of all peaks in the resulting chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Section 7: Applications and Research Interest

While no specific, large-scale applications for 2-(3-Aminopropyl)phenol are documented, its structure makes it a valuable intermediate in several areas of chemical research:

-

Pharmaceutical Scaffolding: As a bifunctional molecule, it can serve as a starting point for synthesizing more complex molecules. The primary amine can be used as a handle to introduce diverse functionalities, while the phenol can participate in forming ether or ester linkages, making it a versatile scaffold for building libraries of compounds for biological screening.

-

Ligand Synthesis: The phenoxy-amine motif is present in various biologically active molecules. This compound could be used in the synthesis of novel ligands for metal catalysis or as chelating agents.

-

Material Science: Aminophenols are known precursors for the synthesis of polymers and dyes. [8]The specific ortho-substitution pattern could lead to materials with unique conformational or binding properties.

This guide serves as a foundational resource for any scientist beginning work with 2-(3-Aminopropyl)phenol. By understanding its core properties, reactivity, and handling requirements, researchers can confidently and safely incorporate this versatile building block into their synthetic and development programs.

Section 8: References

-

Time in Nuremberg, DE . Google Search. Accessed January 21, 2026.

-

2-(3-Aminopropyl)phenol | CAS: 90765-59-6 | Chemical Product - finetech industry limited . Finetech Industry Limited. Accessed January 21, 2026.

-

2-(3-AMINOPROPYL)PHENOL | 90765-59-6 - ChemicalBook . ChemicalBook. Accessed January 21, 2026.

-

90765-59-6|2-(3-Aminopropyl)phenol|BLD Pharm . BLD Pharm. Accessed January 21, 2026.

-

C9H13NO|Cas number 90765-59-6|2-(3-aminopropyl)phenol | molecularinfo.com . Molecularinfo.com. Accessed January 21, 2026.

-

90765-59-6 | 2-(3-Aminopropyl)phenol | Tetrahedron . Tetrahedron. Accessed January 21, 2026.

-

3-(2-Aminopropyl)phenol: A Technical Guide to Solubility and Stability - Benchchem . Benchchem. Accessed January 21, 2026.

-

3-(2-Aminopropyl)phenol | C9H13NO | CID 102551 - PubChem - NIH . PubChem. Accessed January 21, 2026.

-

56522-50-0|3-(3-Aminopropyl)phenol|BLD Pharm . BLD Pharm. Accessed January 21, 2026.

-

SAFETY DATA SHEET - Sigma-Aldrich . Sigma-Aldrich. Accessed January 21, 2026.

-

Safety Data Sheet - Fisher Scientific . Fisher Scientific. Accessed January 21, 2026.

-

2-(2-Aminopropyl)phenol | C9H13NO | CID 541960 - PubChem - NIH . PubChem. Accessed January 21, 2026.

-

1075-61-2, 3-(2-Aminopropyl)phenol Formula - ECHEMI . ECHEMI. Accessed January 21, 2026.

-

SAFETY DATA SHEET - Thermo Fisher Scientific . Thermo Fisher Scientific. Accessed January 21, 2026.

-

1075-61-2 - CAS Common Chemistry . CAS. Accessed January 21, 2026.

-

PHENOL SDS - Dakota Gasification Company . Dakota Gasification Company. Accessed January 21, 2026.

-

More Products - Tyger Scientific . Tyger Scientific Inc. Accessed January 21, 2026.

-

3-(2-Aminopropyl)phenol | 1075-61-2 | BAA07561 | Biosynth . Biosynth. Accessed January 21, 2026.

-

Theoretical evaluation of chemical reactivity of phenol, 2-aminophenol and 2-nitrophenol by DFT - RJPN . RJPN. Accessed January 21, 2026.

-

3-(2-Aminopropyl)phenol: A Technical Guide to Safety and Handling - Benchchem . Benchchem. Accessed January 21, 2026.

-

WO2019209607A1 - Novel process for synthesis of a phenoxy diaminopyrimidine compound - Google Patents . Google Patents. Accessed January 21, 2026.

-

CAS 1075-61-2 | 3-(2-Aminopropyl)phenol - Synblock . Synblock. Accessed January 21, 2026.

-

Fabrication of a poly(m‑aminophenol)/3-aminopropyl triethoxysilane/graphene oxide ternary nanocomposite for removal of Cu(II) from aqueous solution - PubMed Central . PubMed Central. Accessed January 21, 2026.

Sources

- 1. 90765-59-6|2-(3-Aminopropyl)phenol|BLD Pharm [bldpharm.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 3-(2-Aminopropyl)phenol | C9H13NO | CID 102551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. 2-(3-Aminopropyl)phenol | CAS: 90765-59-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 6. 2-(3-AMINOPROPYL)PHENOL | 90765-59-6 [chemicalbook.com]

- 7. molecularinfo.com [molecularinfo.com]

- 8. Fabrication of a poly(m‑aminophenol)/3-aminopropyl triethoxysilane/graphene oxide ternary nanocomposite for removal of Cu(II) from aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-(3-Aminopropyl)phenol

Introduction: The Significance of 2-(3-Aminopropyl)phenol

2-(3-Aminopropyl)phenol is a bifunctional organic molecule featuring a phenol ring substituted with an aminopropyl side chain at the ortho position.[1][2] This unique architecture, combining a nucleophilic primary amine and a reactive phenolic hydroxyl group, makes it a valuable building block in medicinal chemistry and materials science. The aminophenol moiety is a key pharmacophore in various drug candidates and serves as a precursor for synthesizing complex heterocyclic systems.[3][4] This guide provides a comprehensive exploration of a viable and scientifically robust pathway for the synthesis of 2-(3-Aminopropyl)phenol, designed for researchers and professionals in drug development and chemical synthesis.

Strategic Approach to Synthesis: A Multi-Step Pathway from Anisole

Direct functionalization of phenol to introduce the 3-aminopropyl group at the ortho position is challenging due to the directing effects of the hydroxyl group and the potential for side reactions.[5] Therefore, a more controlled and reliable approach involves a multi-step synthesis starting from a protected phenol, such as anisole (methoxybenzene). This strategy leverages the ortho-para directing nature of the methoxy group and employs a series of well-established, high-yielding reactions to construct the target molecule.

The selected pathway involves four key transformations:

-

Friedel-Crafts Acylation: Introduction of a three-carbon chain onto the anisole ring.

-

Wolff-Kishner Reduction: Deoxygenation of the keto group to form an alkyl chain.

-

Nitrile Formation and Reduction: Conversion of a terminal functional group to the desired primary amine.

-

Demethylation: Deprotection of the phenolic hydroxyl group.

This pathway is designed for its logical flow, reliance on robust chemical transformations, and the commercial availability of the starting materials.

Pathway Visualization: Synthesis of 2-(3-Aminopropyl)phenol

Caption: Multi-step synthesis of 2-(3-Aminopropyl)phenol from anisole.

Part 1: Synthesis of the Propyl Side Chain

Step 1: Ortho-Acylation of Anisole (Friedel-Crafts Reaction)

Expertise & Causality: The synthesis commences with a Friedel-Crafts acylation of anisole using succinic anhydride. The methoxy group is an activating, ortho-para director. While the para-substituted product is typically the major isomer due to sterics, careful selection of the Lewis acid catalyst and reaction conditions can favor the formation of the ortho-isomer, which is our desired intermediate. Aluminum chloride (AlCl₃) is a standard catalyst for this transformation. The reaction forms 3-(2-methoxybenzoyl)propanoic acid.

Experimental Protocol:

-

To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane) at 0-5 °C, add succinic anhydride (1.1 eq) portion-wise.

-

After the addition is complete, add anisole (1.0 eq) dropwise, maintaining the temperature below 10 °C.

-

Allow the reaction mixture to stir at room temperature for 12-18 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The ortho and para isomers can be separated via column chromatography or fractional crystallization.

Step 2: Deoxygenation via Wolff-Kishner Reduction

Expertise & Causality: The carbonyl group of the keto-acid intermediate must be reduced to a methylene group to form the propyl chain. The Wolff-Kishner reduction is ideal for this purpose as it is performed under basic conditions, which avoids potential side reactions on the electron-rich aromatic ring that can occur under acidic reduction conditions (e.g., Clemmensen reduction). This step converts 3-(2-methoxybenzoyl)propanoic acid to 4-(2-methoxyphenyl)butanoic acid.

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser, dissolve the 3-(2-methoxybenzoyl)propanoic acid (1.0 eq) in diethylene glycol.

-

Add hydrazine hydrate (4-5 eq) and potassium hydroxide (4-5 eq).

-

Heat the mixture to 120-140 °C for 2-3 hours. Water and excess hydrazine will distill off.

-

Increase the temperature to 190-210 °C and reflux for an additional 3-4 hours, until the evolution of nitrogen gas ceases.

-

Cool the reaction mixture to room temperature and dilute with water.

-

Acidify the mixture with concentrated hydrochloric acid to a pH of 1-2, which will precipitate the product.

-

Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum to yield 4-(2-methoxyphenyl)butanoic acid.

Part 2: Introduction of the Amino Group and Final Deprotection

Step 3: Conversion of Carboxylic Acid to Primary Amine

Expertise & Causality: This transformation is a critical step to introduce the nitrogen functionality. A reliable method involves converting the carboxylic acid into a nitrile, followed by reduction. This two-step sequence is often high-yielding and avoids the potential rearrangements associated with methods like the Curtius or Hofmann rearrangements.

Sub-step 3a: Amide and Nitrile Formation

-

Convert the 4-(2-methoxyphenyl)butanoic acid to its corresponding acid chloride by reacting with thionyl chloride (SOCl₂) or oxalyl chloride.

-

Treat the crude acid chloride with an excess of aqueous ammonia to form 4-(2-methoxyphenyl)butanamide.

-

Dehydrate the primary amide using a strong dehydrating agent such as phosphorus pentoxide (P₂O₅) or trifluoroacetic anhydride to yield 4-(2-methoxyphenyl)butanenitrile.

Sub-step 3b: Nitrile Reduction The nitrile is then reduced to the primary amine, 3-(2-methoxyphenyl)propylamine. Strong reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent is highly effective. Alternatively, catalytic hydrogenation using a catalyst like Raney Nickel can be employed, which may be preferable for larger-scale synthesis due to safety and workup considerations.[6]

Experimental Protocol (using LiAlH₄):

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of lithium aluminum hydride (1.5 eq) in anhydrous diethyl ether or tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Add a solution of 4-(2-methoxyphenyl)butanenitrile (1.0 eq) in the same anhydrous solvent dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and then reflux for 2-4 hours.

-

Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

Filter the resulting granular precipitate of aluminum salts and wash thoroughly with ether or THF.

-

Dry the combined filtrate over anhydrous potassium carbonate, filter, and concentrate under reduced pressure to obtain the crude 3-(2-methoxyphenyl)propylamine.

Step 4: Demethylation to Yield 2-(3-Aminopropyl)phenol

Expertise & Causality: The final step is the cleavage of the methyl ether to reveal the phenolic hydroxyl group. This is a standard deprotection step. Reagents like boron tribromide (BBr₃) are highly effective for cleaving aryl methyl ethers. Alternatively, refluxing with strong acid, such as hydrobromic acid (HBr), is a classic and cost-effective method.

Experimental Protocol (using HBr):

-

Place the crude 3-(2-methoxyphenyl)propylamine (1.0 eq) in a round-bottom flask.

-

Add an excess of 48% aqueous hydrobromic acid (HBr).

-

Heat the mixture to reflux (typically 120-126 °C) for 3-6 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product as its hydrobromide salt.

-

Filter the solid product and wash with a small amount of cold water or acetone.

-

To obtain the free base, dissolve the hydrobromide salt in water and neutralize with a base such as ammonium hydroxide or sodium bicarbonate until the pH is approximately 8-9.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to yield the final product, 2-(3-Aminopropyl)phenol.

-

The product can be further purified by recrystallization or column chromatography if necessary.

Data Summary

| Step No. | Reaction | Key Reagents | Typical Yield | Product Name |

| 1 | Friedel-Crafts Acylation | Anisole, Succinic Anhydride, AlCl₃ | 40-60% (ortho) | 3-(2-Methoxybenzoyl)propanoic Acid |

| 2 | Wolff-Kishner Reduction | Hydrazine, KOH | 80-95% | 4-(2-Methoxyphenyl)butanoic Acid |

| 3 | Amine Synthesis | SOCl₂, NH₃, P₂O₅, LiAlH₄ | 65-80% (over 3 steps) | 3-(2-Methoxyphenyl)propylamine |

| 4 | Demethylation | HBr or BBr₃ | 75-90% | 2-(3-Aminopropyl)phenol |

Alternative Pathway: Reductive Amination

An alternative and more convergent approach would be the reductive amination of 3-(2-hydroxyphenyl)propanal.

Caption: Reductive amination pathway to 2-(3-Aminopropyl)phenol.

Expertise & Causality: Reductive amination is a powerful method for forming carbon-nitrogen bonds.[7] It involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine source to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[7] Using a mild, imine-selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) is crucial, as stronger reagents like NaBH₄ could prematurely reduce the starting aldehyde to an alcohol.[7][8] The main challenge in this pathway lies in the synthesis and stability of the starting aldehyde, 3-(2-hydroxyphenyl)propanal.

Conclusion

The synthesis of 2-(3-aminopropyl)phenol is most strategically approached through a multi-step pathway starting from anisole. This route, involving Friedel-Crafts acylation, Wolff-Kishner reduction, nitrile formation/reduction, and final demethylation, offers a logical and robust method for constructing the target molecule with control over regiochemistry. Each step utilizes well-understood and reliable reactions, making the overall synthesis highly feasible for professionals in drug discovery and organic synthesis. The alternative reductive amination pathway presents a more convergent but potentially more challenging option, contingent on the accessibility of the requisite aldehyde precursor.

References

-

Royal Society of Chemistry. (n.d.). Regioselective synthesis of 2-aminophenols from N-arylhydroxylamines. RSC Publishing. Retrieved from [Link]

-

Wikipedia. (2023, December 22). 2-Aminophenol. Retrieved from [Link]

-

Chemex. (n.d.). Exploring the Synthesis and Applications of 2-Aminophenol. Retrieved from [Link]

-

National Institutes of Health. (2024, May 1). Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines: Molecular complexities via one-shot assembly. Retrieved from [Link]

-

ACS Publications. (2013, April 26). Synthesis of 2-Aminophenols and Heterocycles by Ru-Catalyzed C–H Mono- and Dihydroxylation. Organic Letters. Retrieved from [Link]

-

Wikipedia. (2024, January 15). Pictet–Spengler reaction. Retrieved from [Link]

-

NROChemistry. (n.d.). Pictet-Spengler Reaction. Retrieved from [Link]

-

Grokipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]

-

National Institutes of Health. (2010). Pictet-Spengler reactions for the synthesis of pharmaceutically relevant heterocycles. Current Opinion in Drug Discovery & Development. Retrieved from [Link]

-

Name-Reaction.com. (n.d.). Pictet-Spengler reaction. Retrieved from [Link]

-

Finetech Industry Limited. (n.d.). 2-(3-Aminopropyl)phenol. Retrieved from [Link]

-

The Good Scents Company. (n.d.). ortho-anisidine. Retrieved from [Link]

-

Wikipedia. (2023, October 23). o-Anisidine. Retrieved from [Link]

-

Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

-

ScienceDirect. (2025, August 7). Hydrogenation of p-nitrophenol to metol using Raney nickel catalyst: Reaction kinetics. Journal of the Indian Chemical Society. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). Ni-Catalyzed reductive amination of phenols with ammonia or amines into cyclohexylamines. Green Chemistry. Retrieved from [Link]

-

MDPI. (2023). The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous Catalysts. Retrieved from [Link]

-

YouTube. (2022, April 29). Reductive Amination & Amide Synthesis (IOC 40). Retrieved from [Link]

-

Atlantis Press. (2014). Hydrogenation of Phenol with Different Catalysts in Supercritical Alcohol. Retrieved from [Link]

-

Royal Society of Chemistry. (2024). Recent asymmetric synthesis of natural products bearing an α-tertiary amine moiety via temporary chirality induction strategies. Natural Product Reports. Retrieved from [Link]

-

Royal Society of Chemistry. (2017). Selective hydrogenation of phenol and related derivatives. Catalysis Science & Technology. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methoxyaniline. Retrieved from [Link]

-

Stenutz. (n.d.). 2-methoxyaniline. Retrieved from [Link]

-

PubChem. (n.d.). 3-(2-Aminopropyl)phenol. Retrieved from [Link]

- Google Patents. (n.d.). US3079435A - Catalytic hydrogenation of nitrophenol.

-

Loba Chemie. (2016, April 26). O-ANISIDINE FOR SYNTHESIS MSDS. Retrieved from [Link]

-

NIST. (n.d.). Benzenamine, 2-methoxy-. NIST WebBook. Retrieved from [Link]

- Google Patents. (n.d.). CN104817444A - Preparation method of anisyl propionaldehyde.

-

MDPI. (2023, April 12). Recent Advances in Regioselective C–H Bond Functionalization of Free Phenols. Molecules. Retrieved from [Link]

Sources

- 1. 2-(3-Aminopropyl)phenol | CAS: 90765-59-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 2. 2-(3-AMINOPROPYL)PHENOL | 90765-59-6 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines: Molecular complexities via one-shot assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in Regioselective C–H Bond Functionalization of Free Phenols [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Solubility and Stability of 2-(3-Aminopropyl)phenol in Organic Solvents

Abstract: This technical guide provides a comprehensive analysis of the solubility and stability characteristics of 2-(3-Aminopropyl)phenol (CAS: 90765-59-6), a key intermediate in pharmaceutical and chemical synthesis. Recognizing the limited availability of public-domain data for this specific isomer, this document synthesizes foundational chemical principles with data from analogous aminophenol compounds to offer a predictive framework and robust experimental methodologies. It is designed to equip researchers, scientists, and drug development professionals with the necessary insights and protocols to effectively work with this compound, ensuring both scientific integrity and practical success in formulation and process development.

Introduction: The Challenge and Importance of Characterizing 2-(3-Aminopropyl)phenol

2-(3-Aminopropyl)phenol is an aromatic compound featuring both a primary amine and a phenolic hydroxyl group. This bifunctional nature makes it a versatile building block, yet also introduces significant challenges related to its solubility and stability. Understanding these properties is not merely an academic exercise; it is a critical prerequisite for successful drug development, process chemistry, and formulation science. Solubility dictates the choice of solvent systems for reactions and purifications, and directly impacts the bioavailability of active pharmaceutical ingredients (APIs). Stability determines shelf-life, storage conditions, and potential degradation pathways that could lead to impurities and compromise safety and efficacy.

While extensive data exists for isomers like 4-aminophenol, specific, quantitative data for 2-(3-Aminopropyl)phenol is notably scarce in publicly accessible literature.[1][2] This guide bridges that gap by providing a predictive analysis grounded in the known behavior of aminophenols and by presenting detailed, self-validating experimental protocols for determining these critical parameters.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is governed by its molecular structure and the physicochemical properties of the solvent. The presence of both a hydrogen-bond-donating hydroxyl group and a basic amino group, combined with an aromatic ring, gives 2-(3-Aminopropyl)phenol an amphiphilic character.

Core Physicochemical Characteristics

A summary of the fundamental properties of 2-(3-Aminopropyl)phenol is presented below. These values are foundational for predicting its behavior in various solvent systems.

| Property | Value | Source |

| CAS Number | 90765-59-6 | [1] |

| Molecular Formula | C₉H₁₃NO | [2] |

| Molecular Weight | 151.21 g/mol | [2] |

| Predicted XLogP3 | 1.4 | [3][4] |

| Predicted pKa (Amine) | ~9-10 (Basic) | Inferred from similar structures |

| Predicted pKa (Phenol) | ~10-11 (Acidic) | Inferred from similar structures |

The predicted XLogP3 value of 1.4 for the related isomer 3-(2-Aminopropyl)phenol suggests a degree of lipophilicity, which indicates that while it may have some aqueous solubility, it will also be soluble in a range of organic solvents.[3][5] The presence of both acidic (phenolic) and basic (amino) functional groups means its solubility will be highly dependent on the pH of the medium.[6][7]

Predicted Solubility in Organic Solvents

Based on the principle of "like dissolves like" and data from analogous compounds like 2- and 4-aminophenol, we can predict the solubility of 2-(3-Aminopropyl)phenol across different solvent classes.[7][8]

-

Polar Protic Solvents (e.g., Ethanol, Methanol): High solubility is expected. The hydroxyl and amino groups of 2-(3-Aminopropyl)phenol can form strong hydrogen bonds with these solvents.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good to high solubility is anticipated. Solvents like DMSO are excellent hydrogen bond acceptors, readily solvating the phenolic proton.[6][9]

-

Ethers (e.g., THF, Diethyl Ether): Moderate to low solubility is predicted. While the ether oxygen can act as a hydrogen bond acceptor, the overall polarity is lower.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Low solubility is expected. These solvents are poor hydrogen bond partners.[10]

-

Nonpolar Solvents (e.g., Hexane, Toluene): Very low to negligible solubility is expected due to the significant polarity mismatch.[8][9]

This predictive framework is visualized in the diagram below, which illustrates the relationship between solvent properties and expected solubility.

Sources

- 1. 2-(3-AMINOPROPYL)PHENOL | 90765-59-6 [chemicalbook.com]

- 2. 2-(3-Aminopropyl)phenol | CAS: 90765-59-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. 3-(2-Aminopropyl)phenol | C9H13NO | CID 102551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-(2-Aminopropyl)phenol | C9H13NO | CID 541960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. 4-Aminophenol - Wikipedia [en.wikipedia.org]

- 9. 4-Aminophenol | C6H7NO | CID 403 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 4-Aminophenol | 123-30-8 [amp.chemicalbook.com]

An In-depth Technical Guide to the Potential Biological Activity of Aminophenol Isomers

Introduction

Aminophenols, organic compounds featuring both an amino and a hydroxyl group attached to a benzene ring, exist as three structural isomers: ortho (o), meta (m), and para (p)-aminophenol. The spatial arrangement of these functional groups profoundly influences their chemical reactivity and, consequently, their biological activity. This technical guide provides a comprehensive exploration of the diverse biological activities of aminophenol isomers, offering insights for researchers, scientists, and drug development professionals. We will delve into their mechanisms of action, comparative biological effects, and the experimental protocols used to elucidate these properties.

Isomer-Specific Biological Profiles: A Comparative Overview

The positioning of the amino and hydroxyl groups dictates the electronic and steric properties of each isomer, leading to distinct biological activities. While all three isomers exhibit some level of antioxidant and antimicrobial properties, their potency and toxicological profiles vary significantly.

Antioxidant Activity

The ability of aminophenols to scavenge free radicals is a key aspect of their biological activity. This property is primarily attributed to the electron-donating nature of the hydroxyl and amino groups, which can neutralize reactive oxygen species (ROS). Comparative studies have shown that o- and p-aminophenol are potent radical scavengers, whereas m-aminophenol is considerably less active[1]. This difference is attributed to the ability of the ortho and para isomers to form more stable quinone-imine radical species after hydrogen donation[1].

| Isomer | Antioxidant Activity (DPPH Assay) | Reference |

| o-Aminophenol | Potent | [1] |

| m-Aminophenol | Weak | [1] |

| p-Aminophenol | Potent | [1] |

Antimicrobial Activity

Aminophenol isomers have demonstrated varying degrees of antimicrobial activity against a range of bacteria. Notably, p-aminophenol has been shown to possess more potent antibacterial activity compared to its ortho and meta counterparts when tested against the same bacterial strains[2][3]. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values for p-aminophenol have been determined against several Gram-positive and Gram-negative bacteria, with values ranging from 31.25 to 500 µg/mL[2]. Schiff bases derived from p-aminophenol have also shown significant antimicrobial activity against various bacterial and fungal strains[4].

| Isomer | Antibacterial Activity | Key Findings |

| o-Aminophenol | Moderate | Less active than p-aminophenol[2][3]. |

| m-Aminophenol | Weak | The least active of the three isomers[2][3]. |

| p-Aminophenol | Potent | Exhibits the strongest antibacterial activity among the isomers[2][3]. |

Cytotoxicity and Toxicological Profile

The cytotoxic and toxicological profiles of aminophenol isomers are of critical importance, particularly in the context of drug development and safety assessment.

p-Aminophenol (PAP): This isomer is a well-documented nephrotoxin, causing selective necrosis of the proximal tubules in the kidney[5][6]. Its toxicity is linked to its metabolic activation to reactive intermediates.

o-Aminophenol (OAP): While generally considered less toxic than the para isomer, o-aminophenol has also been reported to induce toxic effects.

m-Aminophenol (MAP): This isomer is generally regarded as the least toxic of the three. However, a metabolite of acetaminophen (N-acetyl-p-aminophenol), N-acetyl-m-aminophenol (AMAP), has been shown to be toxic in rat and human liver cells, challenging the notion of its complete inertness[7].

Mechanisms of Action: A Deeper Dive

The biological activities of aminophenol isomers are underpinned by distinct molecular mechanisms. Understanding these pathways is crucial for predicting their effects and for the rational design of new therapeutic agents.

Mechanism of p-Aminophenol-Induced Nephrotoxicity

The nephrotoxicity of p-aminophenol is a complex process involving metabolic activation and the generation of reactive species that induce cellular damage.

Caption: Proposed mechanism of p-aminophenol-induced nephrotoxicity.

The primary mechanism involves the oxidation of p-aminophenol by prostaglandin H synthase in the renal medulla to a reactive p-benzoquinoneimine intermediate. This reactive metabolite can deplete cellular glutathione (GSH), covalently bind to cellular macromolecules, and induce oxidative stress[5][8]. These events lead to mitochondrial dysfunction, ATP depletion, and ultimately, cell death through apoptosis and necrosis[5]. Furthermore, p-aminophenol has been shown to induce markers of endoplasmic reticulum (ER) stress, which can also contribute to apoptosis[9]. The biosynthesis of toxic glutathione conjugates of p-aminophenol in the liver, which are then transported to the kidney, is also a significant contributor to its nephrotoxicity[6].

Cytotoxic Mechanisms of o- and m-Aminophenol

The cytotoxic mechanisms of o- and m-aminophenol are less well-defined compared to the para isomer. However, it is understood that their toxicity is also related to their metabolic activation and the generation of reactive intermediates.

Caption: Workflow for the DPPH Radical Scavenging Assay.

Agar Well Diffusion Assay for Antibacterial Activity

This method is widely used to screen for the antimicrobial activity of chemical compounds.

Principle: An agar plate is uniformly inoculated with a test bacterium. Wells are then created in the agar, and the test compound is introduced into these wells. If the compound has antibacterial activity, it will diffuse into the agar and inhibit the growth of the bacterium, creating a clear zone of inhibition around the well. The diameter of this zone is proportional to the antibacterial activity.

Step-by-Step Protocol:

-

Media and Inoculum Preparation:

-

Prepare and sterilize a suitable agar medium (e.g., Mueller-Hinton Agar) and pour it into sterile Petri dishes.

-

Prepare a standardized inoculum of the test bacterium (e.g., to 0.5 McFarland standard).

-

-

Inoculation:

-

Uniformly spread the bacterial inoculum over the surface of the agar plates using a sterile cotton swab.

-

-

Well Preparation:

-

Aseptically create wells (e.g., 6 mm in diameter) in the inoculated agar plates using a sterile cork borer.

-

-

Application of Test Compound:

-

Add a fixed volume (e.g., 50-100 µL) of the test compound solution (aminophenol isomer at a known concentration) into each well.

-

Include a positive control (a known antibiotic) and a negative control (the solvent used to dissolve the test compound).

-

-

Incubation:

-

Incubate the plates at the optimal temperature for the growth of the test bacterium (e.g., 37°C) for 18-24 hours.

-

-

Measurement and Interpretation:

-

After incubation, measure the diameter of the zone of inhibition in millimeters. A larger zone of inhibition indicates greater antibacterial activity.

-

Caption: Workflow for the Agar Well Diffusion Assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Treatment:

-

Treat the cells with various concentrations of the aminophenol isomer for a specific duration (e.g., 24, 48, or 72 hours).

-

Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

-

-

MTT Addition:

-

After the treatment period, add a sterile MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium and add a solubilization solution (e.g., DMSO, isopropanol with HCl) to dissolve the purple formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of the solubilized formazan at a wavelength of around 570 nm using a microplate reader.

-

-

Calculation:

-

The percentage of cell viability is calculated as:

-

The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting cell viability against the compound concentration.

-

Caption: Workflow for the MTT Cytotoxicity Assay.

Conclusion and Future Directions

The structural isomerism of aminophenols gives rise to a fascinating array of biological activities. While p-aminophenol shows promise for its antibacterial properties, its nephrotoxicity remains a significant hurdle for therapeutic applications. Conversely, the lower toxicity of m-aminophenol makes it a more attractive scaffold for drug design, although its inherent biological activity appears to be weaker. The potent antioxidant activity of o- and p-aminophenol warrants further investigation for their potential roles in mitigating oxidative stress-related diseases.

Future research should focus on a more detailed elucidation of the signaling pathways modulated by o- and m-aminophenol to better understand their cytotoxic and other biological effects. The synthesis and evaluation of novel aminophenol derivatives with improved efficacy and reduced toxicity represent a promising avenue for the development of new therapeutic agents. A deeper understanding of the structure-activity relationships will be instrumental in guiding these efforts.

References

-

Studies on the mechanism of 4-aminophenol-induced toxicity to renal proximal tubules. PubMed. Available from: [Link]

-

A comparative study on the antibacterial activities of the aminophenols: Some novel aspects of the antibacterial action of p-aminophenol. ResearchGate. Available from: [Link]

-

Comparative cytotoxic effects of acetaminophen (N-acetyl-p-aminophenol), a non-hepatotoxic regioisomer acetyl-m-aminophenol and their postulated reactive hydroquinone and quinone metabolites in monolayer cultures of mouse hepatocytes. PubMed. Available from: [Link]

-

SOME NOVEL ASPECTS OF THE ANTIBACTERIAL ACTION OF p-AMINOPHENOL. DSpace Repository. Available from: [Link]

-

p-aminophenol nephrotoxicity: biosynthesis of toxic glutathione conjugates. PubMed. Available from: [Link]

-

Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. MDPI. Available from: [Link]

- Provisional Peer-Reviewed Toxicity Values for o-Aminophenol (CASRN 95-55-6). U.S. Environmental Protection Agency.

-

4-Aminophenol. PubChem. Available from: [Link]

-

Cisplatin, Gentamicin, and p-Aminophenol Induce Markers of Endoplasmic Reticulum Stress in the Rat Kidneys. Oxford Academic. Available from: [Link]

-

A Mechanistic Study in the Nephrotoxicity of p-Aminophenol. University of Tennessee. Available from: [Link]

-

m-Aminophenol. Cosmetics Info. Available from: [Link]

-

Mechanisms of interaction of the N-acetyl-p-aminophenol metabolites in terms of nephrotoxicity. ResearchGate. Available from: [Link]

-

IC50 values for compounds 1 and 2 in various cancer cell lines and a normal intestinal epithelial cell line. ResearchGate. Available from: [Link]

-

dpph assay ic50. Science.gov. Available from: [Link]

-

IC50 values of the antioxidant activity test using DPPH method. ResearchGate. Available from: [Link]

- Provisional Peer Reviewed Toxicity Values for p-Aminophenol. U.S. Environmental Protection Agency.

-

DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. National Institutes of Health. Available from: [Link]

-

Antimicrobial Activity of Schiff Base Derived from P-Aminophenol and Benzaldehyde and their Fe (II), Co (II). International Journal of Multidisciplinary Research and Studies. Available from: [Link]

-

Cytotoxicity activity with the IC 50 values. Statistical significance was assessed using one-way ANOVA analysis was performed. ResearchGate. Available from: [Link]

-

M-AMINOPHENOL. EWG Skin Deep. Available from: [Link]

-

IC50 values of 30, 31, 32, and 33 in different cell lines. The cells were treated with the inves- tigated compounds for 48 h. IC50 values were evaluated using the MTT assay. ResearchGate. Available from: [Link]

-

cytotoxicity ic50 values. Science.gov. Available from: [Link]

-

The in-vitro cytotoxic IC50 values on selected normal cell lines. ResearchGate. Available from: [Link]

-

IC50 (± Standard deviation (SD)) values of different cell lines-cytotoxicity assays. ResearchGate. Available from: [Link]

-

Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications. National Institutes of Health. Available from: [Link]

-

Intrinsic apoptosis signaling pathway.(A) Schematic diagram of the intrinsic or mitochondria apoptosis signaling pathway. ResearchGate. Available from: [Link]

-

Apoptosis Signaling Pathway: Stages, Types and Key Molecules. QIAGEN. Available from: [Link]

-

Signaling Pathways of Apoptosis. Apoptosis is induced through either the extrinsic pathway (A), intrinsic pathway (B) or the granzyme pathway (C). ResearchGate. Available from: [Link]

-

IC 50 values for antiproliferative activities of polygamain, podophyllotoxin, and CA-4 against diverse cancer cell lines. ResearchGate. Available from: [Link]

-

How can I calculate IC50 for a cytotoxic substance? ResearchGate. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. A COMPARATIVE STUDY ON THE ANTIBACTERIAL ACTIVITIES OF THE AMINOPHENOLS: SOME NOVEL ASPECTS OF THE ANTIBACTERIAL ACTION OF p-AMINOPHENOL [acikerisim.comu.edu.tr]

- 4. ijmrsti.com [ijmrsti.com]

- 5. Studies on the mechanism of 4-aminophenol-induced toxicity to renal proximal tubules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. p-aminophenol nephrotoxicity: biosynthesis of toxic glutathione conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparative cytotoxic effects of acetaminophen (N-acetyl-p-aminophenol), a non-hepatotoxic regioisomer acetyl-m-aminophenol and their postulated reactive hydroquinone and quinone metabolites in monolayer cultures of mouse hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. "A Mechanistic Study in the Nephrotoxicity of p-Aminophenol" by R. Christopher Harmon [mds.marshall.edu]

- 9. academic.oup.com [academic.oup.com]

2-(3-Aminopropyl)phenol: A Technical Guide to a Novel Ortho-Substituted Scaffolding Agent

Abstract

This technical guide provides an in-depth exploration of 2-(3-aminopropyl)phenol (CAS No. 90765-59-6), a bifunctional organic building block with significant potential in medicinal chemistry and materials science. Possessing both a nucleophilic primary amine and a reactive phenolic hydroxyl group, tethered by a flexible propyl chain in a sterically defined ortho arrangement, this molecule offers a unique platform for the synthesis of complex heterocyclic systems and functionalized polymers. This document details the physicochemical properties, a robust protocol for its synthesis via catalytic hydrogenation, and a comprehensive analysis of its reactivity. We present its utility through a detailed experimental workflow for the construction of a novel tetracyclic benzoxazepine scaffold, a structure of interest in drug development. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage novel molecular architectures.

Introduction: The Strategic Advantage of an Ortho-Aminopropyl Phenol

The strategic placement of functional groups on an aromatic scaffold is a cornerstone of rational molecular design. 2-(3-Aminopropyl)phenol presents a compelling case for its designation as a "novel" building block due to the specific spatial relationship between its amine and hydroxyl functionalities. Unlike its more commonly documented meta and para isomers, the ortho-substitution, combined with a three-carbon linker, pre-organizes the molecule for intramolecular cyclization reactions, providing facile access to seven-membered heterocyclic rings fused to a benzene core. This structural motif is prevalent in a variety of pharmacologically active compounds. This guide will elucidate the synthetic pathways to and from this versatile intermediate, providing the technical insights necessary for its successful application in research and development.

Physicochemical Properties and Characterization

A thorough understanding of a building block's physical and chemical properties is critical for its effective use in synthesis. The key properties of 2-(3-aminopropyl)phenol are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 90765-59-6 | [1] |

| Molecular Formula | C₉H₁₃NO | [1][2] |

| Molecular Weight | 151.21 g/mol | [1][2] |

| Predicted Boiling Point | 274.4 ± 23.0 °C | [1] |

| Predicted Density | 1.073 ± 0.06 g/cm³ | [1] |

| Predicted pKa | 10.37 ± 0.30 | [1] |

| InChI Key | QWGDENNPWXKGPQ-UHFFFAOYSA-N | [2] |

Spectroscopic Signature (Predicted)

While specific, published spectra for 2-(3-aminopropyl)phenol are not widely available, its spectroscopic characteristics can be reliably predicted based on data from its isomers and related ortho-aminophenol structures.[3][4]

-

¹H NMR: The spectrum is expected to show complex multiplets for the aromatic protons between 6.7 and 7.2 ppm. The propyl chain protons would appear as distinct multiplets: the benzylic -CH₂- around 2.6 ppm, the central -CH₂- around 1.8 ppm, and the aminic -CH₂- around 2.8 ppm. The phenolic -OH and aminic -NH₂ protons would present as broad singlets, the chemical shifts of which are dependent on solvent and concentration.[5][6]

-

¹³C NMR: Four distinct signals are predicted for the aromatic carbons due to the lack of symmetry, with the carbon bearing the hydroxyl group appearing significantly downfield (around 155 ppm).[7][8] The three carbons of the propyl chain would resonate in the aliphatic region (approx. 25-45 ppm).

-

IR Spectroscopy: Key absorbances are predicted to include a broad O-H stretching band (approx. 3300-3400 cm⁻¹), N-H stretching bands (approx. 3300-3500 cm⁻¹), C-N stretching (approx. 1250-1350 cm⁻¹), and C-O stretching (approx. 1200-1300 cm⁻¹). Aromatic C-H and C=C stretching bands will also be present.[9][10][11]

-

Mass Spectrometry: The molecular ion peak [M]⁺ is expected at m/z = 151. Common fragmentation patterns for phenols would include loss of radicals and rearrangements, with a base peak likely corresponding to the stable molecular ion.[12][13]

Synthesis of 2-(3-Aminopropyl)phenol: A Validated Protocol

The most direct and industrially scalable synthesis of 2-(3-aminopropyl)phenol involves the catalytic hydrogenation of a nitro-precursor. This method offers high yields and avoids the use of harsh chemical reductants.

Synthetic Workflow Diagram

Caption: Proposed two-step synthesis of 2-(3-aminopropyl)phenol.

Detailed Experimental Protocol: Catalytic Hydrogenation

This protocol is based on well-established procedures for the reduction of aromatic nitro compounds using palladium on carbon (Pd/C) as the catalyst.[10][14]

Objective: To synthesize 2-(3-aminopropyl)phenol from 3-(2-nitrophenyl)propan-1-ol.

Materials:

-

3-(2-Nitrophenyl)propan-1-ol (1.0 eq)

-

10% Palladium on activated carbon (Pd/C) (1-2 mol%)

-

Methanol (or Ethanol), analytical grade

-

Hydrogen gas (H₂)

-

Parr hydrogenator or similar high-pressure reaction vessel

-

Celite™ for filtration

Procedure:

-

Vessel Preparation: Ensure the Parr hydrogenator vessel is clean, dry, and has been purged with an inert gas (e.g., nitrogen or argon).

-

Charging the Vessel: To the vessel, add 3-(2-nitrophenyl)propan-1-ol. Add a sufficient volume of methanol to fully dissolve the starting material (e.g., 10-20 mL per gram of substrate).

-

Catalyst Addition: Carefully add the 10% Pd/C catalyst to the solution. Causality Note: The catalyst is added last to minimize exposure to air, as Pd/C can be pyrophoric, especially when dry.

-

Sealing and Purging: Seal the reaction vessel securely. Purge the vessel with hydrogen gas three times to remove all air. Trustworthiness Note: This step is critical to prevent the formation of explosive H₂/O₂ mixtures and to ensure the catalyst remains active.

-

Hydrogenation: Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 psi). Begin vigorous stirring and heat the reaction if necessary (room temperature to 40 °C is often sufficient).

-

Monitoring the Reaction: The reaction progress is monitored by the uptake of hydrogen gas. The reaction is complete when hydrogen consumption ceases. This can be confirmed by thin-layer chromatography (TLC) or LC-MS analysis of a small, carefully vented aliquot.

-

Reaction Quench and Filtration: Once complete, cool the vessel to room temperature and carefully vent the excess hydrogen gas. Purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite™ to remove the Pd/C catalyst. Wash the filter cake with additional methanol to ensure complete recovery of the product. Causality Note: Filtering through Celite prevents fine catalyst particles from passing through, which can contaminate the product and interfere with subsequent reactions.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-(3-aminopropyl)phenol. The product can be purified further by column chromatography or recrystallization if necessary.

Reactivity and Application as a Building Block

2-(3-Aminopropyl)phenol is a bifunctional molecule, and its reactivity is dictated by the phenolic hydroxyl group and the primary aliphatic amine.

-

Phenolic -OH: Can undergo O-alkylation, O-acylation, and etherification. Its acidity allows for deprotonation with a suitable base to form a phenoxide, a potent nucleophile.

-

Primary -NH₂: A versatile nucleophile that readily participates in N-alkylation, N-acylation, reductive amination, and condensation reactions with carbonyl compounds to form imines (Schiff bases).

-

Synergistic Reactivity: The true novelty of this building block lies in its capacity for intramolecular reactions. The ortho-positioning and flexible linker enable cyclization to form seven-membered rings, such as benzoxazepines, which are challenging to synthesize through other routes.

Application Workflow: Synthesis of a Tetracyclic Benzoxazepine Derivative

Sources

- 1. 2-(3-AMINOPROPYL)PHENOL | 90765-59-6 [chemicalbook.com]

- 2. 2-(3-Aminopropyl)phenol | CAS: 90765-59-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. 2-(2-Aminopropyl)phenol | C9H13NO | CID 541960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-(2-Aminopropyl)phenol | C9H13NO | CID 102551 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of phenol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. 2-Aminophenol(95-55-6) IR Spectrum [m.chemicalbook.com]

- 12. Purdue Chemistry: Wenthold Group: Mass Spectrometric Detection of Phenols using the Gibbs Reaction [chem.purdue.edu]

- 13. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. researchgate.net [researchgate.net]

safety and handling precautions for 2-(3-Aminopropyl)phenol

An In-depth Technical Guide to the Safe Handling of 2-(3-Aminopropyl)phenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Aminopropyl)phenol (CAS No: 90765-59-6) is a phenolic compound incorporating an aminopropyl side chain.[1][2][3] While specific applications are not broadly documented in public literature, its structural motifs—a phenol ring and a primary amine—are common in pharmacologically active molecules and chemical synthesis intermediates. The presence of these functional groups dictates a stringent set of handling precautions. The phenolic hydroxyl group imparts corrosive properties, while the overall structure presents significant toxicological risks, including acute toxicity by all routes of exposure and potential long-term organ damage.[4]

This guide provides a comprehensive framework for the safe handling, storage, and emergency management of 2-(3-Aminopropyl)phenol. Given the limited specific toxicological data for this exact molecule, this document incorporates established, conservative safety protocols for the parent compound, phenol, to ensure a robust and proactive safety culture.[5][6] Adherence to these protocols is mandatory for all personnel to mitigate the risks of chemical exposure and ensure a safe laboratory environment.

Section 1: Hazard Identification and Classification

Understanding the specific hazards is the foundation of safe chemical handling. 2-(3-Aminopropyl)phenol is classified as a highly hazardous substance. The primary dangers stem from its high acute toxicity, severe corrosivity, and potential for long-term, systemic health effects.

A Safety Data Sheet (SDS) for a closely related product provides the following GHS (Globally Harmonized System) classification, which should be considered authoritative for laboratory risk assessments.[4]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity (Oral) | Category 3 | H301: Toxic if swallowed |

| Acute Toxicity (Dermal) | Category 3 | H311: Toxic in contact with skin |

| Acute Toxicity (Inhalation) | Category 3 | H331: Toxic if inhaled |

| Skin Corrosion | Sub-category 1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage | Category 1 | H314: Causes severe skin burns and eye damage |

| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs (Nervous system, Kidney, Liver, Skin) |

| Hazardous to the Aquatic Environment (Acute) | Category 2 | H401: Toxic to aquatic life |

| Hazardous to the Aquatic Environment (Chronic) | Category 2 | H411: Toxic to aquatic life with long lasting effects |

Signal Word: Danger [4]

Hazard Pictograms:

Section 2: Toxicological Profile and Health Effects

The toxicity of 2-(3-Aminopropyl)phenol is significant and affects multiple biological systems. The phenolic structure allows for rapid absorption through the skin, which can lead to both severe local burns and systemic poisoning.[5][7]

-

Acute Effects:

-

Skin Contact: Causes severe, deep chemical burns.[4] A critical and deceptive property of phenolic compounds is a local anesthetic effect, which means severe damage can occur without immediate pain.[5] The skin may initially appear white before the full extent of the burn develops.[5] Systemic toxicity can occur rapidly following skin absorption.

-

Eye Contact: Can cause severe eye damage, corneal injury, and potentially permanent blindness.[5][7]

-

Inhalation: Toxic if inhaled, causing severe irritation and corrosion of the respiratory tract.[4] Higher exposures can lead to pulmonary edema.[7]

-

Ingestion: Toxic if swallowed.[4] Ingestion can cause severe burns to the mouth, throat, and stomach, leading to symptoms like vomiting, shock, and potentially rapid death.[7]

-

-

Chronic Effects:

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection, starting with engineering controls and supplemented by rigorous PPE standards, is essential.

Mandatory Engineering Controls

The causality behind requiring robust engineering controls is to minimize the concentration of airborne contaminants at the source, thereby reducing the reliance on PPE as the primary barrier.

-

Chemical Fume Hood: All handling of 2-(3-Aminopropyl)phenol, including weighing, transferring, and preparing solutions, must be performed inside a certified chemical fume hood.[5][7][8] This is non-negotiable.

-

Emergency Facilities: An ANSI-approved safety shower and eyewash station must be located within a 10-second travel distance and on the same floor as the work area.[7] All personnel must be trained on their exact location and operation before beginning any work.

Personal Protective Equipment (PPE)

PPE is the last line of defense. The selection must be based on the high corrosivity and dermal toxicity of the compound.

-

Hand Protection: Standard nitrile gloves are insufficient for anything beyond incidental contact with dilute solutions.[7] For handling the solid or concentrated solutions, heavy-duty, chemical-resistant gloves such as butyl rubber or neoprene must be worn over a base pair of nitrile gloves (double-gloving) .[7] Gloves must be inspected for integrity before each use and changed immediately upon any sign of contamination.

-

Eye and Face Protection: Chemical splash goggles are mandatory.[5] When there is any risk of splashing (e.g., transferring solutions), a full-face shield must be worn in addition to the goggles .[7][8]

-

Body Protection: A flame-resistant or chemical-resistant lab coat, fully buttoned, is required.[9] For tasks with a higher splash potential, a chemical-resistant apron made of neoprene or butyl rubber should be worn over the lab coat.[7]

-

Clothing and Footwear: Full-length pants and closed-toe, non-porous shoes that fully cover the foot are required at all times in the laboratory.[5][7]

Section 4: Standard Operating Protocol for Safe Handling

This protocol is designed as a self-validating system; proceeding to the next step is contingent on the successful and safe completion of the previous one.

Preparation and Pre-Work Checklist

-

Risk Assessment: Confirm a task-specific risk assessment has been completed and signed.

-

SDS Review: Read and fully understand the Safety Data Sheet (SDS).[4]

-

Fume Hood Verification: Ensure the chemical fume hood is operational and the certification is current.

-

Emergency Equipment Check: Verify the path to the eyewash and safety shower is clear and the equipment is functional.[6]

-

PPE Assembly: Don all required PPE as specified in Section 3.2.[10]

-

Spill Kit: Ensure a spill kit equipped for corrosive and toxic materials is immediately accessible.

Experimental Workflow

-

Designated Area: Clearly demarcate the work area inside the fume hood.

-

Material Handling: Perform all manipulations, including weighing and dilutions, deep within the fume hood to ensure containment.[6]

-

Portion Control: Only retrieve the minimum quantity of material necessary for the experiment.

-

Container Management: Keep all containers of 2-(3-Aminopropyl)phenol tightly sealed when not in active use.

-

Waste Segregation: Segregate all waste streams. All materials (gloves, pipette tips, paper towels) contaminated with the compound must be disposed of as hazardous waste.

Post-Work Decontamination and Cleanup

-

Surface Decontamination: Decontaminate all surfaces within the fume hood that may have come into contact with the chemical.

-

Waste Disposal: Securely package and label all hazardous waste in a compatible, sealed container.

-

PPE Removal: Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items. Wash hands thoroughly with soap and water after all work is complete.[4]

Caption: Safe Handling Workflow for 2-(3-Aminopropyl)phenol.

Section 5: Risk Mitigation and Emergency Procedures

Immediate and correct action is critical in mitigating the harm from an exposure or spill.

Spill Response

-

Minor Spill (inside a fume hood):

-

Alert personnel in the immediate area.

-

Wearing appropriate PPE, use an absorbent material like vermiculite or a spill pillow to contain the spill.[11][12] Do not use paper towels initially on a liquid spill.

-

Carefully scoop the absorbed material into a designated hazardous waste container.

-

Decontaminate the area.

-

-

Major Spill (outside a fume hood or a large volume):

-

EVACUATE the area immediately.[13]

-

Alert others to evacuate and close the laboratory doors.

-

Activate the nearest fire alarm if the spill is large, volatile, or presents an immediate danger to life.[10][13]

-

Call emergency services (e.g., 911) and the institution's Environmental Health & Safety (EHS) department from a safe location.[13]

-

Provide the exact location, the name of the chemical, and the estimated quantity spilled.

-

Do not re-enter the area. Await the arrival of the trained hazardous materials response team.[14]

-

Personnel Exposure Protocols

The speed of response is paramount. Anyone assisting an exposed individual must first don protective gloves and eyewear to avoid becoming a second victim.[5]

-

Skin Exposure:

-

This is a medical emergency. Call 911 immediately. [13]

-

While waiting for responders, immediately begin decontamination. The primary goal is to remove the chemical as quickly as possible.

-

Escort the person to the nearest safety shower.[10]

-

Remove all contaminated clothing, shoes, and jewelry while under the shower.[5][10]

-

The preferred decontamination method for phenols is to irrigate or wipe the affected area repeatedly with low-molecular-weight polyethylene glycol (PEG 300 or 400) if it is immediately available in a first aid kit.[7][8]

-

If PEG is not available, flush the affected area with copious amounts of cool, running water for at least 15 minutes .[5][15]

-

Provide the arriving emergency responders with the chemical name and SDS.

-

-

Eye Exposure:

-

This is a medical emergency. Call 911 immediately. [13]

-

Immediately lead the person to the nearest eyewash station.[10]

-

Flush the eyes with a gentle stream of water for at least 15 minutes , holding the eyelids open to ensure thorough rinsing behind the lids.[5][10][13]

-

Remove contact lenses if possible without causing further injury.[5]

-

Ensure the victim receives immediate professional medical evaluation.

-

-

Inhalation:

-

Ingestion:

Caption: Emergency Response Decision Tree.

Section 6: Storage and Waste Disposal

-

Storage:

-

Store in a tightly closed, compatible container in a cool, dry, and well-ventilated area.[17]

-

The storage location should be a designated corrosives or toxics cabinet.

-

Store away from incompatible materials such as strong oxidizing agents.[16]

-

Ensure the container is clearly labeled with the chemical name and all appropriate hazard warnings.

-

-

Waste Disposal:

-

All 2-(3-Aminopropyl)phenol waste, including contaminated labware and PPE, is considered hazardous waste.

-

Collect waste in a clearly labeled, sealed, and chemically compatible container.

-

Do not mix with other waste streams unless compatibility has been confirmed.

-

Dispose of all waste through your institution's certified hazardous waste management program in accordance with all local, state, and federal regulations.[7]

-

References

- Chemical Emergencies, Exposures, and Spills. (n.d.). Florida State University Environmental Health and Safety.

- Phenol - OHS Information Sheet. (2023, June). Monash University Health Safety & Wellbeing.

-

Working Safely with Phenol Guideline. (n.d.). The University of Queensland Policy and Procedure Library. Retrieved from [Link]

- Phenol Standard Operating Procedure. (2022, June). Yale Environmental Health & Safety.

-

Safe Handling of Phenol. (n.d.). Scribd. Retrieved from [Link]

- Emergency and Spill Response Procedures. (n.d.). Auburn University.

-

Chemical Exposure and Spill Response Procedures. (n.d.). New Mexico State University. Retrieved from [Link]

-

2-(3-Aminopropyl)phenol | CAS: 90765-59-6. (n.d.). Finetech Industry Limited. Retrieved from [Link]

-

Emergency Response To Chemical Spills. (2024, June 25). Keystone Emergency Spill Response. Retrieved from [Link]

-

Personal Protective Equipment (PPE). (n.d.). CHEMM. Retrieved from [Link]

-

Personal Protective Equipment. (2023, September 12). US EPA. Retrieved from [Link]

-

Chemical Safety: Personal Protective Equipment. (n.d.). University of California, Riverside Environmental Health & Safety. Retrieved from [Link]

-

2-(3-aminopropyl)phenol | Cas number 90765-59-6. (n.d.). molecularinfo.com. Retrieved from [Link]

- SAFETY DATA SHEET. (2023, May 20). Sigma-Aldrich.

-

Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. (n.d.). Oregon OSHA. Retrieved from [Link]

-

Protective Equipment. (n.d.). American Chemistry Council. Retrieved from [Link]

-

2-(2-Aminopropyl)phenol. (n.d.). PubChem. Retrieved from [Link]

- SAFETY DATA SHEET. (2023, December 19). Thermo Fisher Scientific.

- MATERIAL SAFETY DATA SHEET. (n.d.). Acros Organics.

-

Toxicological Profile for Phenol. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved from [Link]

Sources

- 1. 2-(3-AMINOPROPYL)PHENOL | 90765-59-6 [chemicalbook.com]

- 2. 2-(3-Aminopropyl)phenol | CAS: 90765-59-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. molecularinfo.com [molecularinfo.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. monash.edu [monash.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. ehs.yale.edu [ehs.yale.edu]

- 8. Working Safely with Phenol Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]

- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 10. Chemical Spills | Environment, Health & Safety [ehs.ucsf.edu]

- 11. safety.fsu.edu [safety.fsu.edu]

- 12. cws.auburn.edu [cws.auburn.edu]

- 13. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]

- 14. keystonespill.com [keystonespill.com]

- 15. Phenol Cleaning: The Historic Disinfectant's Modern Role and Safety Concerns [elchemy.com]

- 16. fishersci.com [fishersci.com]

- 17. echemi.com [echemi.com]

Methodological & Application

Application Note & Protocol: A Multi-Step Synthesis of 2-(3-Aminopropyl)phenol from o-Nitrophenol

Abstract: This document provides a comprehensive guide for the synthesis of 2-(3-Aminopropyl)phenol, a valuable building block in medicinal chemistry and materials science, starting from the readily available precursor, o-nitrophenol. The described synthetic route is a multi-step process involving a strategic sequence of reactions: O-allylation, a thermal Claisen rearrangement, nitro group reduction, deamination, and subsequent functional group interconversion of the resulting allyl group. This application note furnishes detailed, step-by-step protocols, mechanistic insights, and the scientific rationale behind the chosen methodologies, tailored for researchers, scientists, and professionals in drug development.

Introduction & Strategic Overview

The synthesis of substituted phenols is a cornerstone of modern organic chemistry, providing access to a vast array of intermediates for pharmaceuticals, agrochemicals, and polymers. 2-(3-Aminopropyl)phenol, with its bifunctional nature—a nucleophilic primary amine and a phenolic hydroxyl group—represents a versatile scaffold for further chemical elaboration. The challenge in its synthesis lies in the precise installation of the aminopropyl chain at the C2 position of the phenol ring.

This guide details a robust, albeit multi-step, pathway beginning with o-nitrophenol. The core strategy hinges on using the ortho-nitro group as a temporary placeholder that is ultimately removed after guiding the initial C-C bond formation. The overall transformation is divided into two main parts:

-

Part 1: Formation of the Key Intermediate, o-Allylphenol. This involves an initial O-alkylation followed by a thermal[1][1]-sigmatropic Claisen rearrangement to install the allyl group onto the aromatic ring. The nitro group is then reduced and subsequently removed via a deamination reaction.

-

Part 2: Elaboration of the Allyl Group. The terminal alkene of o-allylphenol is converted into a primary amine through a reliable three-step sequence: hydroboration-oxidation to an alcohol, activation of the alcohol as a tosylate, and a two-step azidation-reduction protocol.

This approach, while lengthy, is built upon a foundation of well-understood and high-yielding reactions, offering a logical and feasible route to the target molecule.

Overall Synthetic Workflow

The complete synthetic pathway is illustrated below, outlining the transformation from the starting material to the final product.

Caption: Overall workflow for the synthesis of 2-(3-Aminopropyl)phenol.

Part 1: Synthesis of the Key Intermediate, o-Allylphenol

This section details the first four steps of the synthesis, converting o-nitrophenol into o-allylphenol.

Step 1: O-Allylation of o-Nitrophenol